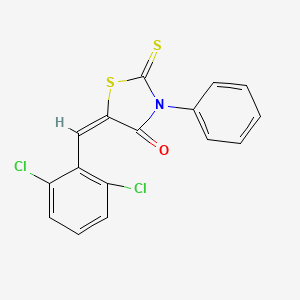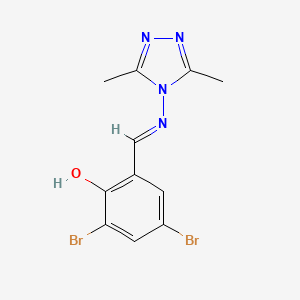![molecular formula C15H15ClF3N3O B11672272 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11672272.png)
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-éthylphényl)-2-[4-chloro-5-méthyl-3-(trifluorométhyl)-1H-pyrazol-1-yl]acétamide est un composé organique synthétique qui présente un cycle pyrazole substitué par des groupes chlore, méthyle et trifluorométhyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(2-éthylphényl)-2-[4-chloro-5-méthyl-3-(trifluorométhyl)-1H-pyrazol-1-yl]acétamide implique généralement la formation du cycle pyrazole suivie de l'introduction des substituants. Une méthode courante implique la cyclisation de dérivés d'hydrazine appropriés avec des 1,3-dicétones en conditions acides ou basiques. Le groupe trifluorométhyle peut être introduit via une trifluorométhylation radicalaire, qui s'est avérée efficace dans des études récentes .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que l'extraction par solvant, la cristallisation et la purification utilisant des techniques comme la chromatographie sur colonne.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-éthylphényl)-2-[4-chloro-5-méthyl-3-(trifluorométhyl)-1H-pyrazol-1-yl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels.
Substitution : L'atome de chlore sur le cycle pyrazole peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de pyrazole, tandis que les réactions de substitution peuvent produire divers dérivés de pyrazole substitués.
Applications de recherche scientifique
N-(2-éthylphényl)-2-[4-chloro-5-méthyl-3-(trifluorométhyl)-1H-pyrazol-1-yl]acétamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour son potentiel en tant qu'intermédiaire pharmaceutique dans le développement de médicaments.
Industrie : Utilisé dans le développement d'agrochimiques et de matériaux présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de N-(2-éthylphényl)-2-[4-chloro-5-méthyl-3-(trifluorométhyl)-1H-pyrazol-1-yl]acétamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant d'interagir avec des poches hydrophobes dans les protéines ou les enzymes. Cette interaction peut moduler l'activité de ces cibles, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- Isocyanate de 4-chloro-2-(trifluorométhyl)phényle
- 4-(chlorométhyl)-5-(difluorométhoxy)-1-méthyl-3-(trifluorométhyl)-1H-pyrazole
Unicité
N-(2-éthylphényl)-2-[4-chloro-5-méthyl-3-(trifluorométhyl)-1H-pyrazol-1-yl]acétamide est unique en raison de son motif de substitution spécifique sur le cycle pyrazole, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe trifluorométhyle est particulièrement notable, car elle améliore la stabilité et la lipophilie du composé, ce qui en fait un candidat précieux pour diverses applications .
Propriétés
Formule moléculaire |
C15H15ClF3N3O |
|---|---|
Poids moléculaire |
345.75 g/mol |
Nom IUPAC |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C15H15ClF3N3O/c1-3-10-6-4-5-7-11(10)20-12(23)8-22-9(2)13(16)14(21-22)15(17,18)19/h4-7H,3,8H2,1-2H3,(H,20,23) |
Clé InChI |
VICCECNPIXHWCA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11672198.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)

![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672233.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11672235.png)
![Propan-2-yl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672241.png)

![N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11672251.png)

![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B11672259.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11672264.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11672288.png)
![(5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672289.png)
